molecular formula C14H15N3O B12559983 (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium

(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium

Katalognummer: B12559983
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: CQENKDBZOSKINQ-MSUUIHNZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium is an organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of two 4-methylphenyl groups attached to a hydrazinylidene-oxidoazanium core, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium typically involves the reaction of 4-methylphenylhydrazine with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in substitution reactions, where one of the 4-methylphenyl groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it valuable in the manufacture of dyes, pigments, and other high-value chemical products.

Wirkmechanismus

The mechanism of action of (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4Z)-4-[(3-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
  • (4Z)-4-[(3-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one

Uniqueness

What sets (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium apart from similar compounds is its unique hydrazinylidene-oxidoazanium core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H15N3O

Molekulargewicht

241.29 g/mol

IUPAC-Name

(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium

InChI

InChI=1S/C14H15N3O/c1-11-3-7-13(8-4-11)15-16-17(18)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3/b17-16-

InChI-Schlüssel

CQENKDBZOSKINQ-MSUUIHNZSA-N

Isomerische SMILES

CC1=CC=C(C=C1)N/N=[N+](/C2=CC=C(C=C2)C)\[O-]

Kanonische SMILES

CC1=CC=C(C=C1)NN=[N+](C2=CC=C(C=C2)C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.